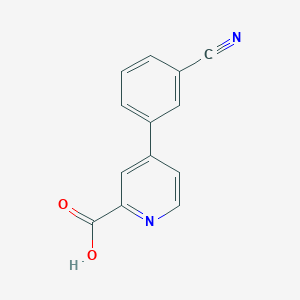
3-(2-Formylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Formylphenyl)picolinic acid (3-FPPA) is a synthetic compound with a wide range of potential applications in scientific research. It is a white crystalline powder that is soluble in water, ethanol, and methanol. The compound has been studied extensively in the last two decades, with a focus on its biochemical and physiological effects.
科学的研究の応用
3-(2-Formylphenyl)picolinic acid, 95% has been studied extensively in the areas of biochemistry, pharmacology, and toxicology. It has been used to study the effects of drugs on the human body and to develop new drugs. It has also been used in the study of enzyme kinetics, signal transduction pathways, and cell metabolism. In addition, 3-(2-Formylphenyl)picolinic acid, 95% has been used to study the effects of environmental pollutants on human health.
作用機序
3-(2-Formylphenyl)picolinic acid, 95% is thought to act as an agonist at certain G protein-coupled receptors (GPCRs). It is believed to bind to the GPCRs, activating them and inducing the release of various signaling molecules, such as cAMP. These signaling molecules then activate various intracellular processes, such as enzyme activity, gene expression, and cell proliferation.
Biochemical and Physiological Effects
3-(2-Formylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the metabolism of drugs and other xenobiotics. It has also been shown to increase the activity of enzymes involved in signal transduction pathways. In addition, 3-(2-Formylphenyl)picolinic acid, 95% has been shown to increase the activity of enzymes involved in cell proliferation and differentiation. Finally, 3-(2-Formylphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and anti-oxidant effects.
実験室実験の利点と制限
3-(2-Formylphenyl)picolinic acid, 95% is an ideal compound for laboratory experiments due to its high solubility in water, ethanol, and methanol. It is also relatively easy to synthesize and purify. However, there are some limitations to using 3-(2-Formylphenyl)picolinic acid, 95% in laboratory experiments. It is not very stable and can degrade quickly in the presence of light or air. In addition, it is not very soluble in organic solvents, such as chloroform or ether.
将来の方向性
The potential applications of 3-(2-Formylphenyl)picolinic acid, 95% are vast and the compound is being studied extensively in the areas of biochemistry, pharmacology, and toxicology. Some potential future directions for 3-(2-Formylphenyl)picolinic acid, 95% include the development of new drugs, the study of enzyme kinetics, signal transduction pathways, and cell metabolism, and the study of the effects of environmental pollutants on human health. In addition, 3-(2-Formylphenyl)picolinic acid, 95% could be used to study the effects of drugs on the human body and to develop new drugs. Finally, 3-(2-Formylphenyl)picolinic acid, 95% could be used to develop new methods for drug delivery and drug targeting.
合成法
3-(2-Formylphenyl)picolinic acid, 95% is synthesized by reacting 2-formylphenylacetic acid with picolinic acid in the presence of anhydrous sodium acetate. The reaction is carried out at room temperature for about one hour. During the reaction, the 2-formylphenylacetic acid is converted to 3-(2-Formylphenyl)picolinic acid, 95%. The reaction is then quenched with water and the product is extracted with ethyl acetate. The product is then purified by recrystallization from methanol.
特性
IUPAC Name |
3-(2-formylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-4-1-2-5-10(9)11-6-3-7-14-12(11)13(16)17/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEROYSEVBHZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Formylphenyl)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














